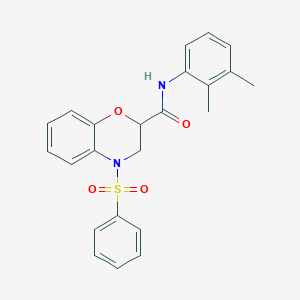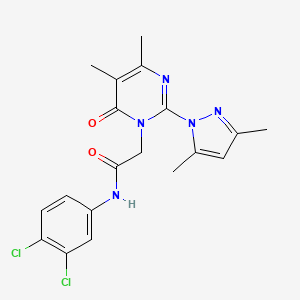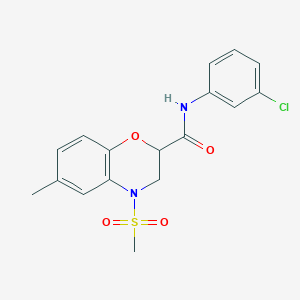![molecular formula C20H18F2N2O3 B11246555 N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246555.png)
N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound with a complex structure. It belongs to the class of acetamides and contains both fluorine and nitrogen atoms.
- The compound’s systematic name provides insights into its structure: the N-substituted phenyl group, the isoquinoline ring, and the acetamide functional group.
- While I couldn’t find specific literature on this compound, its synthesis and applications are of interest.
Preparation Methods
- Unfortunately, detailed synthetic routes for N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide are not readily available. I recommend exploring literature databases or chemical journals for any recent developments.
- Industrial production methods likely involve multi-step processes, including functional group transformations and protecting group manipulations.
Chemical Reactions Analysis
- Given its structure, N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide may undergo various reactions:
Oxidation: Oxidative transformations of the isoquinoline moiety or the acetamide group.
Reduction: Reduction of the nitro group (if present) or other functional groups.
Substitution: Nucleophilic substitution reactions at the phenyl or isoquinoline positions.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, targeting specific receptors or enzymes.
Biological Studies: Assess its effects on cell viability, apoptosis, or gene expression.
Industry: Explore applications in materials science, such as polymers or liquid crystals.
Mechanism of Action
- Without specific data, I can’t provide a precise mechanism. consider exploring isoquinoline derivatives’ interactions with biological targets (e.g., GPCRs, kinases, or transporters).
- Pathways may involve signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons. related compounds include isoquinoline derivatives, acetamides, and fluorinated aromatic molecules.
- Investigate their unique features, such as pharmacophores or binding modes.
Remember that further research and consultation with experts are essential for a comprehensive understanding of this compound
Properties
Molecular Formula |
C20H18F2N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
InChI |
InChI=1S/C20H18F2N2O3/c1-2-9-24-10-8-14-15(20(24)26)4-3-5-18(14)27-12-19(25)23-17-7-6-13(21)11-16(17)22/h3-8,10-11H,2,9,12H2,1H3,(H,23,25) |
InChI Key |
BKCYABAUEHYUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11246477.png)
![2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11246484.png)
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11246489.png)


![4-methoxy-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11246509.png)
![4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11246513.png)

![1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246529.png)
![N-(4-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246531.png)
![N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246540.png)
![1,1'-{6-[4-(difluoromethoxy)phenyl]-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl}diethanone](/img/structure/B11246547.png)


